molecular formula C13H9NO2 B8742711 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile CAS No. 474024-38-9

3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile

Cat. No. B8742711
M. Wt: 211.22 g/mol
InChI Key: LOFHCHIYFDFUNK-UHFFFAOYSA-N
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Patent
US07285686B2

Procedure details

Ethyl 3-ethoxyacrylate (36.9 kg, 255.0 moles), 2-bromophenyl acetonitrile (50 kg, 255. 1 moles), and tetrahydrofuran (57 L) were combined in reactor 1 and the resultant solution was stirred at 25° C. until needed (4 hours.). Palladium II acetate (1.3 kg, 5.7 moles), tricyclohexylphosphine (1.9 kg, 6.7 moles), and tetrahydrofuran (148 L) were combined in reactor 2 and the resultant mixture was stirred for 30 minutes at 25° C. The mixture was then cooled to 5° C. and sodium t-butoxide (61.3 kg, 637.7 moles ) was added to reactor 2 at 5° C. The resulting mixture was warmed to 15° C. and stirred for 15 minutes and then cooled back to 5° C. The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours. at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C. Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.) and then held at 60° C. for 4 hours. The reaction was then cooled to 5° C. and ethylene glycol was added at 5° C. The Tetrahydrofuran in the reaction was then distilled off. The reaction was again cooled to 10° C. and sulfuric acid (88.4 kg) added over 1.5 hours at 10° C. The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours) and held at 40° C. for 8 hours. The reaction was cooled to 10° C. and ammonium hydroxide (44.8 kg) and water (201 L) were added. The slurry was warmed to 20° C. and granulated for 2 hours. The solid was filtered and washed with water (61 L). The crude solid was recharged to the reactor and water (220 L) added. The slurry was granulated at 20° C. for 4.5 hours and then filtered. The filter cake was washed with water (61 L) and the product dried at 55° C.
Quantity
36.9 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
61.3 kg
Type
reactant
Reaction Step Four
Quantity
1.9 kg
Type
reactant
Reaction Step Five
Quantity
1.3 kg
Type
catalyst
Reaction Step Five
Quantity
148 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])C.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]#[N:20].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.CC(C)([O-])C.[Na+]>CC(O)=O.CC(O)=O.[Pd].C(O)CO.O1CCCC1>[O:8]1[CH2:9][CH2:10][O:7][C:6]1=[C:5]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:18]([C:19]#[N:20])=[CH:4]1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
36.9 kg
Type
reactant
Smiles
C(C)OC=CC(=O)OCC
Name
Quantity
50 kg
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Name
Quantity
57 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
61.3 kg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
1.9 kg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
1.3 kg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]
Name
Quantity
148 L
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(4 hours.)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 5° C
ADDITION
Type
ADDITION
Details
The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.)
Duration
5 h
WAIT
Type
WAIT
Details
held at 60° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 5° C.
DISTILLATION
Type
DISTILLATION
Details
The Tetrahydrofuran in the reaction was then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was again cooled to 10° C.
ADDITION
Type
ADDITION
Details
sulfuric acid (88.4 kg) added over 1.5 hours at 10° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours)
Duration
3 h
WAIT
Type
WAIT
Details
held at 40° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 10° C.
ADDITION
Type
ADDITION
Details
ammonium hydroxide (44.8 kg) and water (201 L) were added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was warmed to 20° C.
WAIT
Type
WAIT
Details
granulated for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (61 L)
ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
The slurry was granulated at 20° C. for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (61 L)
CUSTOM
Type
CUSTOM
Details
the product dried at 55° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1C(OCC1)=C1C=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.